molecular formula C15H11N3O2 B8670107 2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 89469-43-2

2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B8670107
CAS No.: 89469-43-2
M. Wt: 265.27 g/mol
InChI Key: MEMKMTVQHIKZMC-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a cyclohexadienone moiety, which contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring and the introduction of the methoxy and carbonitrile groups. Common reagents used in these reactions include methanol, cyanogen bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

89469-43-2

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-(4-hydroxy-2-methoxyphenyl)-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C15H11N3O2/c1-20-14-7-10(19)3-4-11(14)15-17-12-5-2-9(8-16)6-13(12)18-15/h2-7,19H,1H3,(H,17,18)

InChI Key

MEMKMTVQHIKZMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)C#N

Origin of Product

United States

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